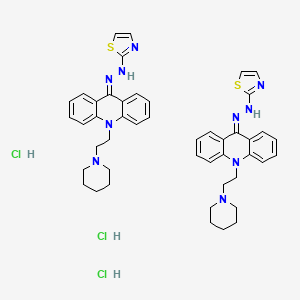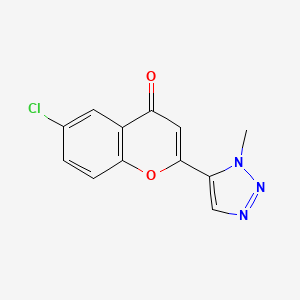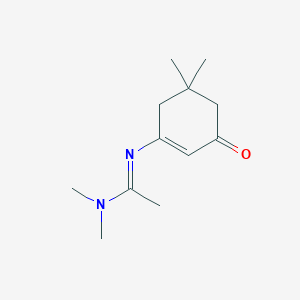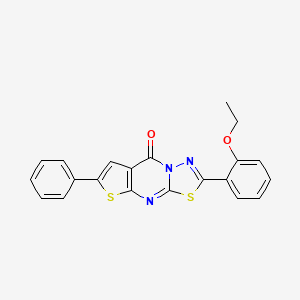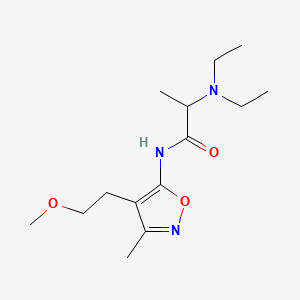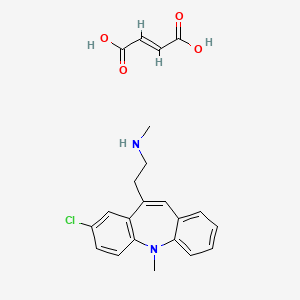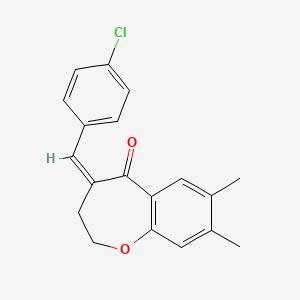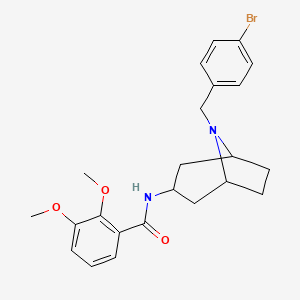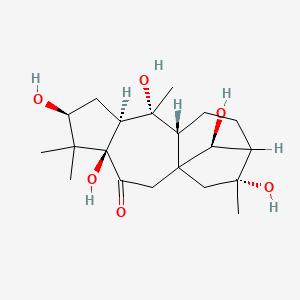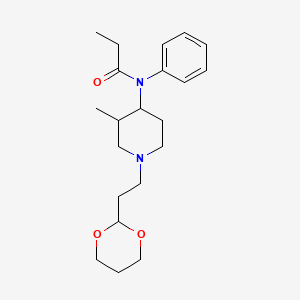
N-(1-(2-(1,3-Dioxan-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2-(1,3-Dioxan-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide is a complex organic compound that features a piperidine ring, a dioxane ring, and a phenylpropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-(1,3-Dioxan-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide typically involves multiple steps, including the formation of the dioxane ring, the piperidine ring, and the final coupling with the phenylpropanamide group. One common method involves the use of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst to form the dioxane ring . The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The final step involves coupling the piperidine and dioxane rings with the phenylpropanamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-efficiency catalysts and purification methods, such as chromatography, can further enhance the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(2-(1,3-Dioxan-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4 to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like LiAlH4 or NaBH4 to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and phenyl rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Halogens (Cl2, Br2), nucleophiles (RLi, RMgX)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(1-(2-(1,3-Dioxan-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-(2-(1,3-Dioxan-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-(2-(1,3-Dioxan-2-yl)ethyl)piperidin-4-yl)-N-(4-fluorobenzyl)-2-(4-(1,2,4-triazol-4-yl)phenyl)acetamide
- 1,3-Dioxacycloalkyl-containing azoxybenzenes
Uniqueness
N-(1-(2-(1,3-Dioxan-2-yl)ethyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide is unique due to its specific combination of structural features, including the dioxane and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
86052-06-4 |
|---|---|
Formule moléculaire |
C21H32N2O3 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
N-[1-[2-(1,3-dioxan-2-yl)ethyl]-3-methylpiperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C21H32N2O3/c1-3-20(24)23(18-8-5-4-6-9-18)19-10-12-22(16-17(19)2)13-11-21-25-14-7-15-26-21/h4-6,8-9,17,19,21H,3,7,10-16H2,1-2H3 |
Clé InChI |
LKXYBUGCZDVXLN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1CCN(CC1C)CCC2OCCCO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12742896.png)
![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)

